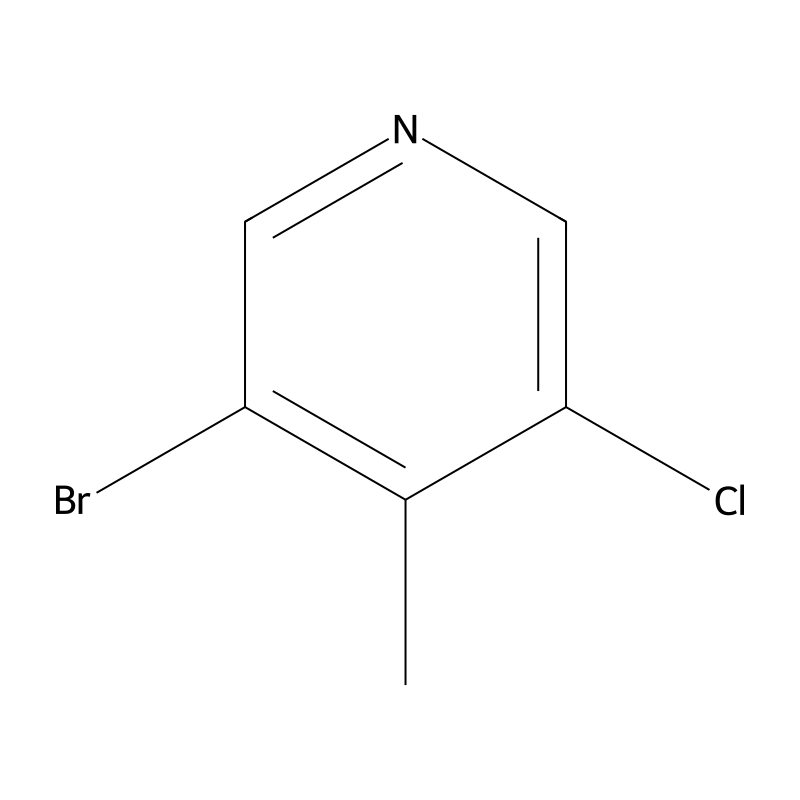

3-Bromo-5-chloro-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of trifluoromethylpyridines

Field: Agrochemical and Pharmaceutical Industries

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Method: Various methods of synthesizing 2,3,5-DCTF have been reported.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Suzuki Cross-Coupling Reaction

Field: Medicinal Chemistry

Method: The synthesis was carried out using palladium catalyzed Suzuki cross-coupling reactions.

Results: A series of novel pyridine derivatives were synthesized in moderate to good yield.

Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides

Field: Pharmaceutical Industry

Synthesis of Pyridinylimidazole Derivatives

Preparation of Benzodiazepine Site Ligands

Field: Medicinal Chemistry

Application: 3-Bromo-4-methylpyridine may be used as a building block in the preparation of benzodiazepine site ligands bearing a tricyclic pyridone moiety for human GABA A receptor

Synthesis of Fluorinated Organic Compounds

Field: Agrochemical, Pharmaceutical, and Functional Materials Fields

Application: 3-Bromo-5-chloro-4-methylpyridine may be used in the synthesis of fluorinated organic compounds.

Results: In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated.

Preparation of Pyridine Derivatives

3-Bromo-5-chloro-4-methylpyridine is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with bromine at the 3-position, chlorine at the 5-position, and a methyl group at the 4-position. The compound is characterized by its solid state and has a melting point ranging from 65 to 69 °C . Its structure can be represented as follows:

textCl | Br---C | N / \ C C / \ C C

This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of halogen substituents, which can enhance biological activity and reactivity.

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of more complex molecules.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophilic substitution to the ortho and para positions relative to itself, allowing for further functionalization of the aromatic ring.

- Oxidative Reactions: The compound can be oxidized to yield various products, depending on the reagents used. For instance, treatment with strong oxidizers may lead to the formation of carboxylic acids or related derivatives .

Research indicates that 3-Bromo-5-chloro-4-methylpyridine exhibits biological activity that may be beneficial in medicinal chemistry. Compounds with similar structures have shown antimicrobial properties, anti-inflammatory effects, and potential as herbicides. Specifically, halogenated pyridines are often investigated for their ability to inhibit certain enzymes or act on specific biological pathways, making them candidates for drug development .

The synthesis of 3-Bromo-5-chloro-4-methylpyridine typically involves several steps:

- Starting Material Preparation: The synthesis often begins with commercially available 4-methylpyridine.

- Halogenation: Bromination can be achieved using bromine in a suitable solvent, while chlorination may involve chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Recrystallization: The product is usually purified through recrystallization from appropriate solvents to obtain high purity .

An example synthetic route may involve:

text1. Dissolve 4-methylpyridine in an inert solvent.2. Add bromine dropwise at low temperatures.3. After completion, add chlorinating agent under controlled conditions.4. Isolate and purify the product by recrystallization.

3-Bromo-5-chloro-4-methylpyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential drugs targeting specific diseases.

- Agrochemicals: Its derivatives are explored for use as pesticides or herbicides due to their selective toxicity towards pests while being less harmful to crops .

- Material Science: The compound may also be utilized in creating specialized materials that require halogenated organic compounds for enhanced properties.

Studies on the interactions of 3-Bromo-5-chloro-4-methylpyridine with biological systems suggest that it could interact with various enzymes and receptors. For example, it may act as an inhibitor or modulator in biochemical pathways relevant to disease mechanisms. Detailed interaction studies often involve kinetic assays and binding studies using purified proteins or cell lines to elucidate its mechanism of action .

Several compounds share structural similarities with 3-Bromo-5-chloro-4-methylpyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Bromo-4-chloro-pyridine | Structure | Similar halogenation pattern but different position |

| 2-Amino-3-bromo-5-chloro-pyridine | Structure | Contains an amino group that may enhance solubility |

| 2-Chloro-5-bromo-pyridine | Structure | Different substitution pattern affecting reactivity |

These compounds exhibit varying degrees of biological activity and reactivity based on their unique substituents and positions on the pyridine ring.

The development of 3-bromo-5-chloro-4-methylpyridine emerged from the broader evolution of pyridine halogenation methodologies that began gaining prominence in the mid-20th century. Historical approaches to pyridine halogenation were characterized by limited positional selectivity and harsh reaction conditions that often required strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides. The traditional electrophilic aromatic substitution processes were inherently 3-selective but presented significant limitations in achieving the precise substitution patterns required for modern synthetic applications.

The emergence of designed phosphine reagents marked a revolutionary development in this field. Recent innovations have introduced two-step approaches utilizing heterocyclic phosphine reagents that can be installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles. This methodology represents a significant advancement over traditional approaches, offering broader substrate tolerance and milder reaction conditions while enabling late-stage halogenation of complex pharmaceuticals.

Position in Halogenated Pyridine Family

3-Bromo-5-chloro-4-methylpyridine occupies a distinctive position within the halogenated pyridine family due to its unique trisubstituted architecture. The compound belongs to the Chemical Abstracts Service registry under number 1260010-08-9 and possesses the molecular formula C₆H₅BrClN with a molecular weight of 206.47 daltons. Its International Union of Pure and Applied Chemistry name follows the systematic nomenciation as 3-bromo-5-chloro-4-methylpyridine, reflecting the precise positional arrangement of substituents on the pyridine ring.

The compound's structural characteristics distinguish it from other members of the halogenated pyridine family through its specific substitution pattern. Unlike simpler monohalogenated pyridines, this molecule features dual halogen substitution with bromine at the 3-position and chlorine at the 5-position, combined with a methyl group at the 4-position. This substitution pattern creates a unique electronic environment that influences both its reactivity and synthetic utility.

Comparative analysis with related compounds in the halogenated pyridine family reveals the strategic importance of this particular substitution pattern. The presence of electron-withdrawing halogen substituents at the 3- and 5-positions, combined with the electron-donating methyl group at the 4-position, creates a balanced electronic profile that facilitates selective functionalization reactions. This electronic arrangement contrasts with compounds such as 3-bromo-2-chloro-4-methylpyridine (Chemical Abstracts Service number 55404-31-4), which exhibits different reactivity patterns due to the altered positioning of the chlorine substituent.

Significance in Synthetic Organic Chemistry

The significance of 3-bromo-5-chloro-4-methylpyridine in synthetic organic chemistry stems from its exceptional utility as a versatile building block in pharmaceutical and agrochemical synthesis. The compound has demonstrated particular value in the construction of complex molecular architectures through cross-coupling reactions, serving as a key intermediate in multiple synthetic pathways. Research has established its critical role in the development of novel pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

In pharmaceutical development, 3-bromo-5-chloro-4-methylpyridine has been employed in the synthesis of compounds targeting specific biological pathways. Notable applications include its use in preparing substituted pyridine derivatives through Suzuki-Miyaura coupling reactions with various arylboronic acids. These transformations have proven instrumental in generating novel molecular entities with potential therapeutic applications, particularly in the development of compounds targeting protein kinases and other enzyme systems.

The compound's utility extends significantly into agrochemical synthesis, where halogenated pyridines serve as fundamental building blocks for pesticides and herbicides. The specific substitution pattern of 3-bromo-5-chloro-4-methylpyridine provides optimal electronic properties for subsequent functionalization reactions that are essential in agrochemical development. The presence of both bromine and chlorine atoms offers multiple sites for selective cross-coupling reactions, enabling the construction of diverse molecular frameworks required for modern crop protection agents.

Advanced synthetic methodologies have leveraged the unique reactivity profile of this compound in various coupling reactions. The Suzuki-Miyaura coupling protocol has proven particularly effective, utilizing palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with bases like sodium carbonate monohydrate in solvent systems comprising 1,4-dioxane and water. These conditions have facilitated the successful coupling of 3-bromo-5-chloro-4-methylpyridine with various boronate esters, achieving yields that support practical synthetic applications.

The compound's role in late-stage functionalization strategies represents another dimension of its synthetic significance. Modern pharmaceutical development increasingly relies on late-stage modification of complex molecules to optimize biological activity and pharmacological properties. 3-Bromo-5-chloro-4-methylpyridine provides an ideal platform for such modifications, offering multiple reactive sites that can be selectively functionalized under appropriate reaction conditions.

Laboratory Synthesis Routes

Halogenation of Methylpyridines

The halogenation of methylpyridines represents a fundamental approach for synthesizing 3-bromo-5-chloro-4-methylpyridine. This transformation typically involves the selective introduction of halogen atoms into specific positions of the pyridine ring through electrophilic aromatic substitution or related mechanisms [1] [2].

Direct electrophilic aromatic substitution employs molecular halogens such as bromine and chlorine in the presence of Lewis acid catalysts. The reaction proceeds through the formation of electrophilic halogen species that attack the electron-rich positions of the methylpyridine substrate [2]. However, this approach often suffers from poor regioselectivity, particularly when attempting to achieve the specific substitution pattern required for 3-bromo-5-chloro-4-methylpyridine. The inherent electronic properties of pyridine, being an electron-deficient heterocycle, necessitate harsh reaction conditions that can lead to multiple halogenation products and reduced yields [1].

N-halosuccinimide reagents have emerged as superior alternatives for achieving selective halogenation of pyridines. N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) provide more controlled halogenation conditions, often in combination with acid catalysts such as trifluoroacetic acid or hydrochloric acid [3] [4]. These reagents operate through radical or ionic mechanisms, depending on the reaction conditions, and can achieve excellent regioselectivity when properly optimized. The use of N-halosuccinimides allows for halogenation under milder conditions compared to direct halogenation with elemental halogens [5].

The Zincke imine intermediate approach represents a revolutionary methodology for achieving 3-selective halogenation of pyridines. This strategy involves the temporary dearomatization of the pyridine ring through nucleophilic attack by secondary amines such as dibenzylamine, followed by halogenation of the resulting Zincke imine intermediate [3] [4]. The process concludes with rearomatization using ammonium acetate or acids to regenerate the pyridine ring with the desired halogen substituents. This method demonstrates exceptional regioselectivity, often exceeding 95% for the desired substitution pattern [4].

Selective Functionalization of Halopyridines

Selective functionalization of halopyridines enables the stepwise construction of polyhalogenated pyridine derivatives through sequential transformations. The electronic nature of halopyridines makes them excellent substrates for various nucleophilic substitution reactions, metalation-halogenation sequences, and cross-coupling reactions [6] [7].

Metalation-halogenation sequences using lithium diisopropylamide (LDA) provide a powerful method for regioselective halogenation. The process involves directed lithiation at positions adjacent to existing halogen substituents, followed by quenching with electrophilic halogenating agents [8]. This approach allows for precise control over the substitution pattern and can be used to introduce different halogen atoms in a sequential manner [8].

Phosphine-mediated halogenation represents another sophisticated approach for selective halogen introduction. This methodology employs designed heterocyclic phosphines that form phosphonium salts at specific positions of the pyridine ring [1] [9]. These phosphonium intermediates can then be displaced with halide nucleophiles under controlled conditions, providing excellent regioselectivity for 4-position halogenation [1]. The method has been successfully extended to late-stage functionalization of complex pharmaceutical molecules [9].

Cross-Coupling Approaches

Cross-coupling reactions have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in halopyridine chemistry. These palladium-catalyzed transformations allow for the introduction of diverse functional groups while maintaining the integrity of existing halogen substituents [10] [11] [12].

Suzuki-Miyaura coupling reactions represent the most widely employed cross-coupling methodology for halopyridines. This transformation couples halopyridines with organoboron reagents in the presence of palladium catalysts and base [12] [13]. The reaction proceeds through oxidative addition of the halopyridine to palladium, followed by transmetalation with the boron reagent and reductive elimination to form the coupled product [12]. Special considerations are required when working with pyridine substrates due to their potential to coordinate to the palladium center and inhibit the catalytic cycle [14].

The development of specialized ligand systems has been crucial for successful Suzuki-Miyaura couplings with halopyridines. Phosphite and phosphine oxide ligands have shown particular effectiveness in promoting these transformations [14]. Lithium triisopropyl pyridylboronates have emerged as superior organoboron partners compared to traditional boronic acids, offering enhanced stability and reactivity [14].

Stille coupling reactions employ organostannanes as coupling partners with halopyridines. Despite the toxicity concerns associated with tin reagents, Stille coupling offers excellent functional group tolerance and can proceed under mild reaction conditions [15] [16]. The reaction mechanism follows a similar pathway to Suzuki coupling but with tin serving as the transmetalating element [17]. Recent developments have focused on reducing tin consumption through catalytic tin protocols that recycle the organostannane byproducts [16].

Ullmann coupling reactions provide copper-mediated alternatives for carbon-heteroatom bond formation. These reactions are particularly valuable for forming carbon-nitrogen and carbon-oxygen bonds between halopyridines and nucleophilic partners [18]. Modern Ullmann protocols employ copper nanoparticles or copper complexes with specialized ligand systems to achieve efficient coupling under mild conditions [18].

Industrial Production Methods

Industrial production of halogenated pyridines, including 3-bromo-5-chloro-4-methylpyridine, requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations [19] [20] [21].

Large-scale halogenation processes typically employ continuous flow reactors to ensure precise control over reaction conditions and heat management [19]. These systems allow for the controlled addition of halogenating agents while maintaining optimal temperature profiles throughout the reaction vessel. The use of flow chemistry provides enhanced safety profiles for handling reactive halogen species and enables better mixing compared to batch processes [22].

Direct liquid-phase chlorination represents a well-established industrial approach for producing chlorinated pyridines. This process involves the treatment of pyridine or pyridine derivatives with chlorine gas in the absence of catalysts at elevated temperatures [19]. The method can produce various chlorinated products depending on the reaction conditions and substrate ratios. Temperature control and residence time are critical parameters for achieving the desired product distribution [19].

Industrial bromination processes often employ molecular bromine in combination with suitable solvents and temperature control systems. The exothermic nature of bromination reactions necessitates careful heat management to prevent runaway reactions and minimize the formation of unwanted byproducts [23] [24]. Continuous removal of hydrogen halide gases generated during the reaction is essential for maintaining reaction efficiency and preventing equilibrium limitations [25].

The recovery and recycling of halogenating agents represent important economic and environmental considerations in industrial processes. Advanced distillation systems and scrubbing technologies are employed to capture and reuse halogen-containing streams [19]. This approach not only reduces raw material consumption but also minimizes the environmental impact of halogen waste streams [19].

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced the development of synthetic methodologies for halogenated pyridines, focusing on reducing environmental impact while maintaining synthetic efficiency [26] [27] [28].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for halopyridine synthesis. Microwave irradiation provides rapid and uniform heating, leading to significantly reduced reaction times and energy consumption [26] [29] [22]. The technique has been successfully applied to various halogenation reactions, often achieving comparable or superior yields to conventional heating methods while reducing energy consumption by up to 90% [30]. The enhanced reaction rates under microwave conditions also enable the use of lower catalyst loadings and milder reaction conditions [31].

Solvent-free synthesis represents another important green chemistry approach. These methodologies eliminate the need for organic solvents, thereby reducing waste generation and simplifying product isolation [29] [32] [33]. Solvent-free conditions often lead to enhanced reaction rates due to increased concentration effects and can provide improved selectivity through reduced side reactions [34]. The approach has been successfully applied to various pyridine synthesis reactions, including halogenation and cross-coupling transformations [35].

Enzymatic catalysis offers a biocatalytic approach to halopyridine synthesis under mild, environmentally benign conditions. Although enzymatic halogenation of pyridines is less developed compared to other biotransformations, recent advances in enzyme engineering and directed evolution hold promise for developing selective halogenating enzymes [36] [37]. Enzymatic approaches typically operate under aqueous conditions at physiological temperatures and pH, offering excellent atom economy and minimal waste generation [37].

Ionic liquid media provide recyclable and low-volatility alternatives to conventional organic solvents. Imidazolium and other ionic liquids can serve as both solvents and catalysts in halogenation reactions [38]. These media offer unique solvent properties that can enhance reaction selectivity and facilitate product separation. The non-volatile nature of ionic liquids eliminates solvent evaporation concerns and enables straightforward recycling of the reaction medium [30].

Flow chemistry represents a scalable green chemistry approach that enables continuous processing with reduced waste generation. Flow reactors provide precise control over reaction parameters and enable efficient heat and mass transfer [22]. The technology is particularly valuable for handling reactive halogenating agents safely and can be readily scaled from laboratory to industrial applications [22].

Quality Control and Purity Determination

Quality control and purity assessment are critical aspects of halopyridine synthesis, particularly for pharmaceutical and agrochemical applications where stringent purity requirements must be met [39] [40] [41].

High Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for purity determination and impurity profiling of halogenated pyridines [42] [43] [44]. Reversed-phase HPLC with UV detection provides excellent separation of halopyridine isomers and related impurities [43] [45]. Mobile phases typically consist of acetonitrile-water mixtures with phosphate buffers to control pH and enhance peak shape [42] [44]. The method offers detection limits in the range of 0.1-5 μg/mL with precision values typically below 2% relative standard deviation [43].

Specialized HPLC methods have been developed for the analysis of specific halopyridine derivatives. Mixed-mode stationary phases combining reversed-phase and ion-exchange mechanisms provide enhanced selectivity for pyridine-based compounds [44] [45]. These columns enable the separation of closely related isomers and impurities that may co-elute under conventional reversed-phase conditions [45].

Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary analytical capabilities for halopyridine analysis, offering molecular identification through characteristic fragmentation patterns [40] [46]. The mass spectral fragmentation of halopyridines typically involves loss of halogen atoms and formation of pyridinium ions [46] [47]. Isotope patterns for bromine and chlorine-containing compounds provide additional confirmation of molecular identity [46].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive technique for structural confirmation and purity assessment [48] [49] [50]. Proton NMR provides detailed information about the substitution pattern and can detect trace impurities through integration analysis [49]. Carbon-13 NMR offers additional structural confirmation and can distinguish between regioisomers that may have similar proton NMR spectra [50].

Quantitative NMR (qNMR) has gained prominence as a primary analytical method for purity determination [39]. The technique offers universal detection capabilities and provides absolute quantitation without the need for external standards of the analyte [39]. The 100% method in qNMR allows for comprehensive purity assessment by accounting for all proton-containing components in the sample [39].

Fourier Transform Infrared (FTIR) spectroscopy provides rapid identification of functional groups and can serve as a complementary technique for quality control [40]. The characteristic absorption bands of pyridine rings and halogen substituents enable quick identity confirmation and can detect certain classes of impurities [40].

Elemental analysis remains an important quality control technique for confirming the elemental composition of halogenated pyridines. The technique provides accurate determination of carbon, hydrogen, nitrogen, and halogen content with precision typically better than 0.5% [40]. Modern combustion-based analyzers enable rapid analysis with minimal sample requirements [40].

Method validation is essential for ensuring the reliability of analytical procedures used in quality control. Validation parameters include accuracy, precision, specificity, linearity, range, detection limits, and robustness [51] [52]. International guidelines provide frameworks for conducting comprehensive method validation studies that ensure analytical methods are fit for their intended purpose [51].